molecular formula C21H22N2O4 B2830139 N-[3-(1-benzofuran-2-yl)propyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide CAS No. 2034298-04-7

N-[3-(1-benzofuran-2-yl)propyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide

Cat. No.: B2830139
CAS No.: 2034298-04-7
M. Wt: 366.417
InChI Key: NOISHXFNMDICKD-UHFFFAOYSA-N
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Description

N-[3-(1-Benzofuran-2-yl)propyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide (CAS 2034298-04-7) is a chemical compound with a molecular formula of C21H22N2O4 and a molecular weight of 366.42 g/mol . This molecule features a benzofuran moiety, an important structural motif in medicinal chemistry known to be a key intermediate in the synthesis of various pharmaceuticals . Benzofuran derivatives have been extensively studied in scientific research and are associated with a range of promising biological activities. Notably, studies on structurally related benzofuran-2-carboxamide derivatives have demonstrated significant neuroprotective effects in models of NMDA-induced excitotoxic neuronal damage, as well as potent antioxidant properties in cell-free assays . This suggests potential research applications for this compound in the fields of neuroscience and oxidative stress. The compound is provided with a high purity level of 95% or higher . This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-14-9-10-19(26-2)17(12-14)23-21(25)20(24)22-11-5-7-16-13-15-6-3-4-8-18(15)27-16/h3-4,6,8-10,12-13H,5,7,11H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOISHXFNMDICKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCCC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-benzofuran-2-yl)propyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the benzofuran-2-yl propylamine and the 2-methoxy-5-methylphenyl oxalyl chloride. These intermediates are then reacted under controlled conditions to form the target compound.

  • Preparation of Benzofuran-2-yl Propylamine

      Starting Material: Benzofuran

      Reagents: Propylamine, catalyst (e.g., palladium on carbon)

      Conditions: Hydrogenation reaction under high pressure and temperature

  • Preparation of 2-Methoxy-5-methylphenyl Oxalyl Chloride

      Starting Material: 2-Methoxy-5-methylphenol

      Reagents: Oxalyl chloride, solvent (e.g., dichloromethane)

      Conditions: Reflux reaction under anhydrous conditions

  • Formation of this compound

      Reagents: Benzofuran-2-yl propylamine, 2-methoxy-5-methylphenyl oxalyl chloride

      Conditions: Stirring under nitrogen atmosphere, room temperature

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-benzofuran-2-yl)propyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The oxalamide linkage can be reduced using lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Sodium hydride in dimethylformamide

Major Products

    Oxidation: Formation of benzofuran-2-carboxylic acid derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of various substituted benzofuran derivatives

Scientific Research Applications

N-[3-(1-benzofuran-2-yl)propyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[3-(1-benzofuran-2-yl)propyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety can intercalate with DNA, leading to potential anticancer effects. The oxalamide linkage may interact with enzymes, inhibiting their activity and leading to antimicrobial properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Protease Inhibition

Ethanediamide derivatives like N-(2H-1,3-benzodioxol-5-yl)-N’-[2(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (QOD) and N-{3-[(biphenyl-4-yl carbonyl) amino]propyl}-1H-indole-2-carboxamide (ICD) exhibit falcipain inhibition, a key target in antimalarial research . Compared to these analogs:

  • Substituent Differences: The target compound replaces the benzodioxolyl or indole-carboxamide groups with benzofuran and methoxy-methylphenyl groups. Benzofuran’s rigid structure may enhance binding affinity in hydrophobic pockets, while the methoxy-methylphenyl group could improve solubility relative to QOD’s tetrahydroquinoline moiety.

Methoxy-Methylphenyl-Containing Analogs

Compounds such as 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid (109089-77-2) and 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanol (124937-73-1) share the methoxy-methylphenyl motif but differ in core structure (propanoic acid/propanol vs. ethanediamide) . Key comparisons include:

  • Functional Groups: The ethanediamide backbone allows hydrogen bonding with target proteins, whereas propanoic acid/propanol analogs rely on carboxylic acid or hydroxyl groups for interactions.
  • Pharmacokinetics : Ethanediamides generally exhibit higher metabolic stability than alcohols or carboxylic acids due to reduced susceptibility to Phase I oxidation.

Molecular Docking and Computational Insights

AutoDock Vina, a widely used docking tool, has demonstrated improved accuracy in predicting binding modes and affinities for small molecules . Applying such methods to the target compound could reveal:

  • Binding Mode : The benzofuran moiety may occupy hydrophobic pockets in enzyme active sites, while the ethanediamide backbone forms hydrogen bonds with catalytic residues.

Data Table: Key Properties of Selected Analogs

Compound Name Molecular Weight (g/mol) Key Functional Groups Biological Activity (IC₅₀) Solubility (LogP)
Target Compound ~424.5* Ethanediamide, Benzofuran, Methoxy Not reported ~2.8 (predicted)
QOD ~437.5 Ethanediamide, Benzodioxolyl, Quinoline 120 nM (falcipain-2) ~3.2
ICD ~399.4 Indole-carboxamide, Biphenyl 85 nM (falcipain-2) ~3.5
3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid ~284.3 Carboxylic acid, Methoxy-methylphenyl Not reported ~2.1

*Calculated using molecular formula.

Research Findings and Implications

  • Structural Activity Relationships (SAR) : The benzofuran and methoxy-methylphenyl groups in the target compound may optimize binding and solubility compared to QOD/ICD, though experimental validation is needed.
  • Crystallographic Analysis : Tools like SHELX, critical for small-molecule crystallography, could resolve the compound’s conformation, aiding SAR refinement .
  • Synthetic Challenges : The propyl linker between benzofuran and ethanediamide may introduce synthetic complexity compared to shorter-chain analogs.

Biological Activity

N-[3-(1-benzofuran-2-yl)propyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step processes that include the formation of the benzofuran moiety and subsequent coupling with the ethanediamide framework. The synthesis pathway can be summarized as follows:

  • Formation of Benzofuran Derivative : The benzofuran core is synthesized through cyclization reactions involving phenolic compounds and appropriate carbonyl precursors.
  • Coupling Reaction : The benzofuran derivative is then coupled with a substituted phenyl group, typically facilitated by amide bond formation techniques.

Biological Activity

The biological activity of this compound is primarily characterized by its interactions with various biological targets, including receptors and enzymes. Key findings from recent studies include:

  • Antimicrobial Activity : Preliminary investigations have indicated that derivatives of benzofuran exhibit selective antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . However, the specific compound this compound has not been extensively tested for these properties.
  • Anticancer Potential : Compounds similar in structure have shown cytotoxic effects on various cancer cell lines. For instance, benzofuran derivatives have been noted for their activity against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells, suggesting that modifications to the benzofuran structure can enhance anticancer efficacy .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key points include:

  • Substituent Effects : The presence of electron-donating groups (e.g., methoxy substituents) on the phenyl ring has been correlated with increased biological activity, particularly in enhancing cytotoxicity against cancer cells .
  • Chain Length and Composition : Variations in the propyl chain length and branching can influence the binding affinity to target proteins or receptors, thus affecting overall potency.

Case Studies

Several studies have explored related compounds to elucidate the potential biological activity of structurally similar entities:

  • Study on Benzofuran Derivatives : A comprehensive analysis showed that certain benzofuran derivatives exhibited significant cytotoxicity against a range of cancer cell lines, with some compounds showing selectivity for cancer cells over normal cells .
  • Pharmacological Evaluation : In a pharmacodynamic study, compounds with similar structures were evaluated for their effects on isolated heart muscle preparations, revealing insights into their potential as antiarrhythmic agents .

Data Summary

The following table summarizes key findings related to the biological activity of compounds structurally related to this compound:

Compound NameBiological ActivityTarget Organism/Cell LineReference
Benzofuran Derivative AAntibacterialStaphylococcus aureus
Benzofuran Derivative BCytotoxicMCF-7 (breast cancer)
Benzofuran Derivative CAntiarrhythmicIsolated guinea pig heart

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[3-(1-benzofuran-2-yl)propyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide, and how can purity be ensured?

  • Methodology : The synthesis typically involves multi-step reactions, starting with functionalization of the benzofuran moiety followed by coupling with the methoxy-methylphenyl group via amide bond formation. Key steps include:

  • Use of coupling agents like EDCl/HOBt for amide bond formation under inert conditions (e.g., nitrogen atmosphere) .
  • Optimization of solvent systems (e.g., DMF or THF) and temperature (60–80°C) to enhance yield and reduce side products .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and validation using HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥95% purity .

Q. How can the molecular structure of this compound be validated experimentally?

  • Methodology :

  • X-ray crystallography : Single-crystal diffraction (using SHELX or ORTEP-III) provides unambiguous structural confirmation. For example, monoclinic crystal systems (space group P21/c) with hydrogen-bonding networks along specific axes are often observed in ethanediamides .
  • Spectroscopy : ¹H/¹³C NMR (DMSO-d6, 400 MHz) identifies key signals (e.g., benzofuran aromatic protons at δ 7.2–7.8 ppm, methoxy group at δ 3.8 ppm). FT-IR confirms amide C=O stretches at ~1650 cm⁻¹ .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology :

  • Enzyme inhibition : Screen against targets like falcipain (for antimalarial potential) using fluorometric assays. IC50 values are calculated from dose-response curves .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with EC50 determination after 48-hour exposure .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

  • Methodology :

  • Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling of benzofuran intermediates .
  • Reaction monitoring : Use in-situ FT-IR or LC-MS to detect intermediates and adjust reaction time/temperature dynamically .
  • DoE (Design of Experiments) : Apply factorial designs to optimize variables (e.g., solvent polarity, stoichiometry) .

Q. How should contradictory data between computational predictions and experimental results be resolved?

  • Methodology :

  • Molecular dynamics simulations : Compare docking results (e.g., AutoDock Vina) with crystallographic data to validate binding poses. Discrepancies may arise from protonation states or solvent effects .
  • Free-energy perturbation (FEP) : Refine binding affinity predictions for enzyme targets using AMBER or GROMACS .

Q. What strategies are effective for improving metabolic stability in preclinical studies?

  • Methodology :

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability. Stability is assessed in simulated gastric fluid (pH 2.0) and liver microsomes .
  • Isotope labeling : Synthesize deuterated analogs (e.g., CD3-methoxy groups) to track metabolic pathways via LC-MS/MS .

Q. How can in vivo efficacy be evaluated while addressing interspecies variability?

  • Methodology :

  • Pharmacokinetic studies : Administer 50 mg/kg (oral or IV) in murine models, with plasma concentration monitored via UPLC-QTOF. Adjust doses based on allometric scaling (body surface area) .
  • Toxicogenomics : RNA-seq of liver/kidney tissues identifies off-target effects and species-specific metabolic pathways .

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